p60c-src substrate II

Beschreibung

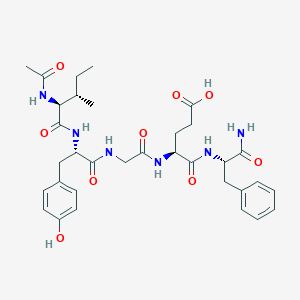

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPBQMEFADOEU-QAXPSLGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Peptides in Cellular Regulation and Pathophysiology

Peptides are crucial regulators of a myriad of cellular functions. nih.gov These short chains of amino acids, typically containing between two and fifty residues, act as highly specific signaling molecules. nih.govtandfonline.com They can function as hormones, with examples like insulin (B600854) regulating glucose metabolism, or as neurotransmitters, such as endorphins, which modulate pain perception. nih.govcreative-peptides.com Peptides influence cell growth, differentiation, and survival by binding to specific receptors on the cell surface, initiating intracellular signaling cascades. nih.gov

The disruption of normal peptide signaling is a hallmark of many diseases. bohrium.com For instance, the overexpression or aberrant activity of peptide growth factors and their receptors can lead to uncontrolled cell proliferation, a key characteristic of cancer. bohrium.com In neurodegenerative diseases, the aggregation of specific peptides can be toxic to neurons. The multifaceted roles of peptides in maintaining homeostasis and their involvement in pathological states make them a primary focus of biomedical research, with the aim of understanding disease mechanisms and developing targeted therapeutics. nih.govbohrium.com

Historical Context of Synthetic Peptides As Probes in Molecular Biology

The ability to chemically synthesize peptides has been a revolutionary development in molecular biology. creative-enzymes.com The journey began in the early 20th century, with the first synthesis of a dipeptide. nih.gov A major breakthrough came in the 1950s and 1960s with the work of Robert Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). creative-enzymes.compeptide.com This technique, for which Merrifield was awarded the Nobel Prize, dramatically simplified and accelerated the process of creating custom peptide sequences by anchoring the growing peptide chain to a solid resin support. peptide.com

The advent of SPPS and other synthetic methods made peptides readily accessible to researchers. peptide.com This led to their widespread use as probes to investigate complex biological processes. creative-enzymes.com Scientists could now synthesize peptides corresponding to specific regions of proteins to study protein-protein interactions, map enzyme active sites, and identify receptor binding domains. creative-enzymes.comrsc.org Synthetic peptides have also been instrumental in the development of antibodies, serving as antigens to elicit specific immune responses. creative-enzymes.com The ability to create novel peptide sequences has further expanded their utility, allowing for the design of enzyme inhibitors and receptor antagonists with therapeutic potential. ewha.ac.krnih.gov

Identification and Initial Characterization of Ac Ile Tyr Gly Glu Phe Nh2 in Academic Research

Interaction Profile with Protein Tyrosine Kinases

The interaction of AC-Ile-Tyr-Gly-Glu-Phe-NH2 with protein tyrosine kinases is characterized by a specific recognition and binding process that facilitates the transfer of a phosphate (B84403) group to the tyrosine residue. This interaction is fundamental to understanding the signaling pathways regulated by these enzymes.

Specificity as a Substrate for pp60c-src Tyrosine Kinase

AC-Ile-Tyr-Gly-Glu-Phe-NH2 has been demonstrated to be an excellent small peptide substrate for the protein tyrosine kinase pp60c-src. vwr.combachem.com This specificity arises from the favorable interactions between the amino acid residues of the peptide and the substrate-binding pocket of the kinase. The development of inhibitors for PTKs is a promising avenue for new therapeutic agents, and small peptide substrates like AC-Ile-Tyr-Gly-Glu-Phe-NH2 are crucial for evaluating inhibitor designs. nih.gov The lack of such small, efficient substrates has previously hindered the rapid evaluation of various inhibitor strategies. ewha.ac.krnih.gov

Quantitative Analysis of Kinase Activity: Km and Vmax Determination

The enzymatic efficiency of pp60c-src with AC-Ile-Tyr-Gly-Glu-Phe-NH2 as a substrate has been quantitatively determined. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity, is 368 µM. ewha.ac.krnih.gov The maximum velocity (Vmax), representing the maximum rate of the reaction, is 1.02 µmol/min/mg. ewha.ac.krnih.gov These kinetic parameters were determined using an assay methodology that was modified to more closely mimic the conditions within a typical mammalian cell. ewha.ac.krnih.gov The sufficient binding affinity and rate of phosphorylation make this peptide a useful tool for assessing the effectiveness of various inhibitor designs for pp60c-src. nih.gov

| Peptide Substrate | Km (µM) | Vmax (µmol/min/mg) | Target Kinase |

|---|---|---|---|

| AC-Ile-Tyr-Gly-Glu-Phe-NH2 | 368 | 1.02 | pp60c-src |

| Ac-Glu-Asp-Ala-Ile-Tyr-NH2 | 880 | 1.86 | pp60c-src |

Substrate Design Principles Derived from Combinatorial Libraries

The design of specific and efficient peptide substrates for protein kinases has been significantly advanced by the use of combinatorial library approaches. These methods allow for the rapid screening of a vast number of peptide sequences to identify optimal substrates.

Rational Design and Screening Methodologies for Pentapeptide Substrates

The design of AC-Ile-Tyr-Gly-Glu-Phe-NH2 was informed by data from a combinatorial library of 2.5 billion peptide substrates for pp60c-src. ewha.ac.krnih.gov Such libraries are powerful tools for elucidating the substrate specificity of kinases. nih.gov Methodologies for screening these libraries often involve synthesizing the peptides on beads, where each bead carries a unique peptide sequence. nih.gov The beads are then incubated with the kinase and a phosphate donor, and the phosphorylated beads are identified and sequenced. nih.gov This approach has been successfully used to identify substrate motifs for various protein kinases with high sensitivity and specificity. nih.gov

Comparative Substrate Efficiency and Selectivity against Other Tyrosine Kinases

While AC-Ile-Tyr-Gly-Glu-Phe-NH2 is a highly efficient substrate for pp60c-src, the selectivity of peptide substrates is a critical aspect of their utility. ewha.ac.kr The development of peptide substrates often involves a trade-off between efficiency (Vmax) and binding affinity (Km). For instance, another pentapeptide, Ac-Glu-Asp-Ala-Ile-Tyr-NH2, was identified with a weaker binding affinity (Km = 880 µM) but a higher Vmax (1.86 µmol/min/mg) for pp60c-src. ewha.ac.krnih.gov The design of highly selective substrates is crucial for accurately probing the activity of a specific kinase in a complex biological sample. acs.org Overlap in substrate specificities among different kinases can occur, meaning that a consensus peptide for one kinase may also be efficiently phosphorylated by another. biorxiv.org Therefore, the characterization of a substrate's efficiency and selectivity against a panel of different tyrosine kinases is essential for its application as a specific probe. umn.edu

Design of Analogues to Modulate Kinase Activity and Specificity

The rational design of peptide analogues is a cornerstone of developing potent and specific modulators of enzyme activity. For peptides targeting kinases, modifications are strategically introduced to enhance recognition by the kinase's active site and to improve stability against proteolysis.

Influence of N-terminal Acetylation and C-terminal Amidation

The native structure of the peptide AC-Ile-Tyr-Gly-Glu-Phe-NH2 includes an acetyl group at the N-terminus (Ac-) and an amide group at the C-terminus (-NH2). These modifications are not merely synthetic artifacts but are crucial for its function and stability. lifetein.combiosyn.comhongtide.com

Chemically synthesized peptides typically possess a free amino (N-terminus) and carboxyl (C-terminus) group, which are charged at physiological pH. biosyn.com N-terminal acetylation and C-terminal amidation neutralize these charges. lifetein.comhongtide.com This charge removal serves two primary purposes. Firstly, it allows the peptide to more closely mimic the structure of a residue within a larger protein, where the peptide bonds are neutral. lifetein.com This can lead to improved binding and recognition within a kinase's substrate-binding pocket. Secondly, these terminal caps (B75204) enhance the peptide's resistance to degradation by exopeptidases (aminopeptidases and carboxypeptidases), which specifically recognize and cleave free termini. biosyn.comhongtide.com This increased metabolic stability is essential for applications in cellular or in vivo assays. hongtide.com While C-terminal amidation generally does not negatively impact activity, modifications to the N-terminus have been shown in some cases to be critical, with acetylation sometimes drastically affecting fusion activity in certain peptides. nih.gov

The benefits of these modifications are summarized below:

Increased Stability: Enhanced resistance to exopeptidases. biosyn.com

Improved Biological Mimicry: Neutral termini better resemble a peptide segment within a native protein. lifetein.com

Systemic Mutagenesis and Amino Acid Scanning Studies

To elucidate the specific contribution of each amino acid residue to the peptide's activity, systemic mutagenesis techniques like amino acid scanning are employed. researchgate.net Alanine (B10760859) scanning is a common approach where each residue in the sequence is systematically replaced with alanine. researchgate.net This method helps identify "hot spots"—residues critical for the peptide's interaction with its target kinase. researchgate.net The alanine substitution removes the side chain beyond the β-carbon, allowing researchers to probe the role of the original side chain in binding and catalysis. researchgate.net

Peptide scanning can be performed using arrayed combinatorial libraries, where hundreds of systematically varied peptide substrates are assayed simultaneously to provide a comprehensive view of kinase specificity. nih.govportlandpress.com This high-throughput method is invaluable for rapidly determining the phosphorylation motifs for specific kinases. nih.gov

An illustrative alanine scan of AC-Ile-Tyr-Gly-Glu-Phe-NH2 could yield data on how each substitution affects its phosphorylation by a target kinase, such as p60c-src.

| Analogue | Modification | Relative Kinase Activity (%) | Inferred Role of Original Residue |

|---|---|---|---|

| Original Peptide | AC-I-Y-G-E-F-NH2 | 100 | Baseline |

| I1A | AC-A-Y-G-E-F-NH2 | 85 | Hydrophobic interaction, minor role |

| Y2A | AC-I-A-G-E-F-NH2 | <1 | Essential for phosphorylation (as the substrate site) |

| G3A | AC-I-Y-A-E-F-NH2 | 110 | Glycine's flexibility may not be optimal; Alanine provides favorable conformation |

| E4A | AC-I-Y-G-A-F-NH2 | 25 | Acidic side chain is important for binding/recognition |

| F5A | AC-I-Y-G-E-A-NH2 | 40 | Aromatic/hydrophobic interaction is important for binding |

This table presents hypothetical data for illustrative purposes.

Strategic Incorporation of Non-Canonical Amino Acids

Beyond standard proteinogenic amino acids, the incorporation of non-canonical or unnatural amino acids offers a powerful tool for probing and enhancing peptide function.

Exploring Phosphorylated Tyrosine Derivatives for Enhanced Activity

Since AC-Ile-Tyr-Gly-Glu-Phe-NH2 is a substrate for tyrosine kinases, its biological activity is intrinsically linked to the phosphorylation of the tyrosine residue. chemimpex.comresearchgate.net The incorporation of a pre-phosphorylated tyrosine (pTyr) derivative during peptide synthesis creates a phosphomimetic analogue. nih.gov These analogues are invaluable for studying the downstream effects of phosphorylation. For instance, they can be used to investigate the binding of proteins that contain phosphotyrosine-binding domains (like SH2 domains), or to act as potent inhibitors of protein tyrosine phosphatases (PTPs), the enzymes that remove phosphate groups. nih.govnih.gov

The selective detection and analysis of tyrosine phosphorylation can be achieved using various methods, including those employing terbium(III) complexes that show luminescence specifically in the presence of phosphotyrosine. nih.gov

| Peptide Analogue | Target Protein | Binding Affinity (Kd) | Interpretation |

|---|---|---|---|

| AC-Ile-Tyr-Gly-Glu-Phe-NH2 | SH2 Domain-Containing Protein | No significant binding | The non-phosphorylated peptide is not recognized. |

| AC-Ile-pTyr-Gly-Glu-Phe-NH2 | SH2 Domain-Containing Protein | Low µM range | Phosphorylation is required for high-affinity binding. |

| AC-Ile-pTyr-Gly-Glu-Phe-NH2 | Protein Tyrosine Phosphatase | High nM range | The phosphopeptide acts as a high-affinity substrate/inhibitor. |

This table presents hypothetical data for illustrative purposes.

Effects of Phenylalanine Substitutions on Aromatic Interactions

The C-terminal phenylalanine (Phe) residue provides a bulky, hydrophobic, and aromatic side chain. russelllab.org Aromatic interactions, such as π-π stacking, are critical non-covalent forces that contribute to molecular recognition and the stability of peptide-protein complexes. nih.govresearchgate.net The role of the Phe residue can be investigated by substituting it with other amino acids. Replacing Phe with cyclohexylalanine (Cha), an amino acid that is sterically similar but lacks the aromatic π-electron system, can directly probe the importance of aromaticity for the peptide's function. nih.gov Other substitutions can explore the effects of hydrophobicity and charge.

| Peptide Analogue | Nature of Substitution | Relative Kinase Activity (%) | Inferred Role of Aromaticity |

|---|---|---|---|

| AC-Ile-Tyr-Gly-Glu-Phe-NH2 | Aromatic, Hydrophobic | 100 | Baseline |

| AC-Ile-Tyr-Gly-Glu-Tyr-NH2 | Aromatic, More Hydrophilic | 90 | Aromaticity is maintained, slight polarity change is tolerated. |

| AC-Ile-Tyr-Gly-Glu-Trp-NH2 | Aromatic, Bulkier | 75 | Aromaticity is key, but larger side chain may cause steric hindrance. |

| AC-Ile-Tyr-Gly-Glu-Cha-NH2 | Non-Aromatic, Hydrophobic | 30 | Aromatic π-π interactions are critical for optimal activity. |

| AC-Ile-Tyr-Gly-Glu-Ala-NH2 | Non-Aromatic, Small | 40 | Loss of both hydrophobic bulk and aromaticity significantly reduces activity. |

This table presents hypothetical data for illustrative purposes.

Conformational Restraints and Their Impact on Biological Potency

Linear peptides like AC-Ile-Tyr-Gly-Glu-Phe-NH2 are often conformationally flexible in solution. nih.gov This flexibility can be a drawback, as the peptide must adopt a specific "bioactive" conformation to bind to its target, a process that is entropically unfavorable. biosynth.commdpi.com Introducing conformational restraints can "lock" the peptide into a pre-organized, active shape, thereby increasing binding affinity, potency, and target specificity. biosynth.comnih.gov

Constrained peptides often exhibit enhanced stability against proteolytic degradation because many proteases recognize and cleave peptides in an extended conformation. mdpi.com Common strategies for constraining peptides include:

Cyclization: Forming a covalent bond between the side chains of two amino acids or a "head-to-tail" cyclization of the peptide backbone. mdpi.com

Stapling: Introducing a synthetic brace, often a hydrocarbon staple, to stabilize secondary structures like α-helices. biosynth.com

By reducing conformational freedom, these modifications can transform a moderately active peptide into a highly potent and selective biological probe or therapeutic lead. nih.govacs.org The application of such constraints to the AC-Ile-Tyr-Gly-Glu-Phe-NH2 backbone could significantly enhance its efficacy as a kinase modulator.

Stereochemical Modifications and Receptor Binding Profiles

The three-dimensional arrangement of amino acid residues within a peptide is a critical determinant of its ability to bind to its biological target. Stereochemical modifications, such as the introduction of D-amino acids or other non-natural amino acid stereoisomers, can profoundly impact the peptide's conformation and, consequently, its receptor binding affinity and specificity.

While specific stereochemical studies on AC-Ile-Tyr-Gly-Glu-Phe-NH2 are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related peptides that also act as substrates or inhibitors for the p60c-src protein tyrosine kinase. A notable example is the structure-activity relationship (SAR) study of inhibitors based on the p60c-src substrate YIYGSFK-NH2. nih.govacs.org In one such study, researchers performed a "stereochemical scan" by systematically replacing a key residue with four different stereoisomers of a constrained amino acid, β-methyl-2'-naphthylalanine (β-Me(2')Nal). nih.govacs.org

This "rotamer scan" aimed to explore the topographical requirements of the enzyme's active site. nih.gov The resulting analogues exhibited varying inhibitory potencies against p60c-src, highlighting the importance of stereochemistry in ligand recognition. nih.govacs.org The study found that while all stereoisomers were potent inhibitors, there were discernible differences in their IC50 values, indicating that the specific spatial orientation of the side chain influences the binding affinity. nih.gov However, the differences were not dramatic, suggesting that the p60c-src active site may possess a degree of conformational flexibility, allowing it to adapt to different ligand topographies. nih.govacs.org

The configuration of the alpha-carbon (Cα) of the substituted residue was also found to be a significant factor in determining selectivity between different kinases, such as Src and Lck. nih.govacs.org This underscores the principle that stereochemical changes can be leveraged not only to modulate binding affinity but also to fine-tune the selectivity profile of a peptide ligand. The general principle derived from these studies is that the precise three-dimensional structure of a peptide, dictated by the stereochemistry of its constituent amino acids, is a key factor in its interaction with its target receptor. nih.govacs.orgacs.org

| Compound | Stereochemistry of β-Me(2')Nal | IC50 for p60c-src (µM) |

|---|---|---|

| Analogue 1 | (2S, 3R) | 1.6 |

| Analogue 2 | (2R, 3S) | 2.1 |

| Analogue 3 | (2S, 3S) | 2.5 |

| Analogue 4 | (2R, 3R) | 2.8 |

Mechanistic Elucidation and Cellular Pathway Modulation by Ac Ile Tyr Gly Glu Phe Nh2

Detailed Phosphorylation Mechanism by pp60c-src

The phosphorylation of AC-Ile-Tyr-Gly-Glu-Phe-NH2 by pp60c-src involves the transfer of the gamma-phosphate group from ATP to the hydroxyl group of the tyrosine residue. This peptide was identified as an efficient substrate for pp60c-src, with its design informed by studies using combinatorial peptide libraries to determine the optimal amino acid sequences for src kinase recognition. nih.gov

The specificity of pp60c-src for this peptide is largely dictated by the amino acids flanking the target tyrosine. Research on the substrate specificity of pp60c-src has revealed a preference for a bulky hydrophobic residue, such as isoleucine, at the -1 position (immediately N-terminal to the tyrosine) and a phenylalanine at the +3 position (three residues C-terminal to the tyrosine). biorxiv.org The sequence of AC-Ile-Tyr-Gly-Glu-Phe-NH2 perfectly aligns with this optimal recognition motif. The enzyme's active site is structured to accommodate these specific residues, enhancing the binding affinity and catalytic efficiency of the phosphorylation event. While pp60c-src can phosphorylate a broad range of substrates, including those with varying chain lengths between the hydroxyl group and the peptide backbone, the presence of preferred residues in a substrate like AC-Ile-Tyr-Gly-Glu-Phe-NH2 ensures a more efficient reaction. nih.gov

Kinetic studies have quantified the interaction between pp60c-src and this synthetic peptide. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity, and the maximum velocity (Vmax) of the reaction have been determined. nih.gov

| Peptide Substrate | Kinetic Parameter | Value | Enzyme |

|---|---|---|---|

| AC-Ile-Tyr-Gly-Glu-Phe-NH2 | Km | 368 µM | pp60c-src |

| Vmax | 1.02 µmol/min/mg |

These kinetic parameters indicate a moderate binding affinity and a significant rate of phosphorylation, making this peptide a reliable tool for in vitro kinase assays. nih.gov

Downstream Cellular Signaling Perturbations Resulting from Kinase Activity

The phosphorylation of substrates by pp60c-src is a critical event that initiates a cascade of downstream signaling pathways, regulating a multitude of cellular processes. While direct studies on the specific downstream effects of the phosphorylation of AC-Ile-Tyr-Gly-Glu-Phe-NH2 within a cellular context are limited due to its nature as an exogenous peptide, the known functions of pp60c-src provide a clear framework for the potential cellular consequences.

Activation of pp60c-src is known to play a significant role in pathways that control cell growth, proliferation, migration, and survival. acs.orgoup.com For instance, pp60c-src can activate the Ras-MAPK pathway, a central signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation and differentiation. units.it Furthermore, pp60c-src is implicated in the regulation of the cytoskeleton and cell adhesion, processes that are fundamental to cell motility and the epithelial-to-mesenchymal transition (EMT), a hallmark of cancer progression. nih.gov

The introduction and phosphorylation of a specific and efficient substrate like AC-Ile-Tyr-Gly-Glu-Phe-NH2 could theoretically lead to the activation of these and other pp60c-src-dependent pathways. The resulting phosphopeptide, AC-Ile-pTyr-Gly-Glu-Phe-NH2, can act as a signaling molecule itself by creating a docking site for other proteins, thereby propagating the signal initiated by pp60c-src.

Investigations into Broader Biological Pathway Intersections

The phosphorylation of tyrosine residues creates binding sites for proteins containing Src Homology 2 (SH2) domains, which are highly conserved protein modules that recognize and bind to specific phosphotyrosine-containing motifs. cellsignal.com The generation of the phosphopeptide AC-Ile-pTyr-Gly-Glu-Phe-NH2 allows for its intersection with a multitude of biological pathways through the recruitment of SH2 domain-containing proteins.

There are over 100 SH2 domain-containing proteins in the human genome, each with a degree of specificity for the amino acid sequence flanking the phosphotyrosine. portlandpress.com These proteins include adaptor proteins (e.g., Grb2), other kinases (e.g., Csk), and phosphatases (e.g., SHP-1, SHP-2), which can either propagate or attenuate the signaling cascade. acs.orgunits.it For example, the binding of an adaptor protein like Grb2 to a phosphotyrosine site can recruit other signaling molecules, such as the guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of the Ras pathway. units.it

Role in Protein-Protein Interaction Networks

The phosphorylation of AC-Ile-Tyr-Gly-Glu-Phe-NH2 transforms it from a simple kinase substrate into a potential node within complex protein-protein interaction networks. The newly formed phosphotyrosine residue acts as a beacon, attracting SH2 domain-containing proteins and initiating the assembly of signaling complexes. cellsignal.com

The interaction of the phosphorylated peptide with an SH2 domain-containing protein is the first step in a cascade of events. This initial binding can bring other proteins into proximity, leading to their activation or modification. For example, the recruitment of a tyrosine phosphatase could lead to the dephosphorylation of other substrates, creating a negative feedback loop. Conversely, the recruitment of another kinase could amplify the signal.

The network of potential interactions for the phosphorylated form of this peptide is vast. Key signaling proteins that contain SH2 domains and are regulated by or interact with Src family kinases include:

Adaptor Proteins: Grb2, Crk, Nck

Phosphatases: SHP-1, SHP-2

Other Kinases: C-terminal Src Kinase (Csk)

Signal Transducers and Activators of Transcription (STATs)

The precise protein-protein interaction network that would be modulated by the phosphorylation of AC-Ile-Tyr-Gly-Glu-Phe-NH2 in a cellular context would depend on the specific complement of SH2 domain-containing proteins expressed in that cell type and their relative affinities for the pTyr-Gly-Glu-Phe motif.

Advanced Methodologies in the Study of Ac Ile Tyr Gly Glu Phe Nh2 and Its Derivatives

Modern Peptide Synthesis and Purification Techniques

The generation of high-purity AC-Ile-Tyr-Gly-Glu-Phe-NH2 and its analogues relies on sophisticated chemical synthesis and purification strategies. These methods are crucial for producing peptides suitable for sensitive biochemical and cellular assays.

Solid-Phase Peptide Synthesis (SPPS) Optimization for Complex Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired sequence. lcms.czjpt.com For AC-Ile-Tyr-Gly-Glu-Phe-NH2, the synthesis would typically commence from the C-terminus (Phenylalanine) attached to an amide-forming resin and proceed towards the N-terminus (Isoleucine), followed by N-terminal acetylation.

The standard Fmoc/tBu-based SPPS protocol involves sequential cycles of Nα-Fmoc deprotection and amino acid coupling. gyrosproteintechnologies.com However, challenges such as amino acid aggregation, particularly in hydrophobic sequences, can hinder synthesis efficiency and reduce the purity of the crude product. gyrosproteintechnologies.comnih.gov Optimization strategies are often required, especially when synthesizing more complex analogues. gyrosproteintechnologies.com

Key Optimization Strategies:

Resin Selection: The choice of solid support is critical. Polystyrene-based resins are common, but for sequences prone to aggregation, polyethylene (B3416737) glycol (PEG) derivatized resins can provide a more favorable synthesis environment. gyrosproteintechnologies.com

Coupling Reagents: High-efficiency coupling reagents like HATU or HOBt/DIC are used to ensure the complete formation of peptide bonds at each step. altabioscience.com

Specialized Monomers: To overcome aggregation, "difficult" sequences can be synthesized using pseudoproline dipeptides or other backbone-modifying units that disrupt secondary structure formation during synthesis.

Table 1: Representative SPPS Cycle for AC-Ile-Tyr-Gly-Glu-Phe-NH2

| Step | Reagent/Solvent | Purpose | Duration |

|---|---|---|---|

| 1. Swelling | DMF | Prepare resin for synthesis | 30 min |

| 2. Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Remove Fmoc group from N-terminus | 2 x 10 min |

| 3. Washing | DMF, DCM, DMF | Remove excess piperidine and by-products | 6 x 1 min |

| 4. Coupling | Fmoc-Amino Acid, HATU, DIPEA in DMF | Couple the next amino acid in the sequence | 1-2 hours |

| 5. Washing | DMF | Remove excess reagents | 3 x 1 min |

| 6. Repeat | Steps 2-5 | Repeat for each amino acid in the sequence | N/A |

| 7. N-terminal Acetylation | Acetic Anhydride, DIPEA in DMF | Cap the N-terminus | 30 min |

| 8. Cleavage & Deprotection | TFA/TIS/H2O Cocktail | Cleave peptide from resin and remove side-chain protecting groups | 2-3 hours |

Divergent Synthesis Strategies for Generating Compound Libraries

To investigate structure-activity relationships or to optimize the peptide as a substrate or inhibitor, libraries of AC-Ile-Tyr-Gly-Glu-Phe-NH2 analogues can be generated. The "split-and-mix" (or split-and-pool) synthesis strategy is a powerful divergent method for creating large combinatorial peptide libraries. researchgate.netcombichemistry.comwikipedia.orgresearchgate.net In this approach, a resin batch is split into multiple portions, each portion is coupled with a different amino acid, and then all portions are recombined. researchgate.net This cycle is repeated, leading to an exponential increase in the number of unique peptide sequences, with each bead of resin ideally carrying a single compound. researchgate.net

For example, a library could be designed to explore the importance of each residue in AC-Ile-Tyr-Gly-Glu-Phe-NH2 for kinase recognition by systematically replacing each position with a set of other amino acids (e.g., all 19 other proteinogenic amino acids).

Table 2: Example of a "Split-and-Mix" Library Design Based on AC-Ile-Tyr-Gly-Glu-Phe-NH2

| Position 5 (X5) | Position 4 (X4) | Position 3 (X3) | Position 2 (X2) | Position 1 (X1) | Resulting Library |

|---|---|---|---|---|---|

| Ile (Fixed) | Tyr (Fixed) | Gly (Fixed) | Glu (Fixed) | Ala, Cys, Asp... | AC-Ile-Tyr-Gly-Glu-Xaa-Phe-NH2 |

| Ile (Fixed) | Tyr (Fixed) | Gly (Fixed) | Ala, Cys, Asp... | Phe (Fixed) | AC-Ile-Tyr-Gly-Xaa-Glu-Phe-NH2 |

| Ile (Fixed) | Tyr (Fixed) | Ala, Cys, Asp... | Glu (Fixed) | Phe (Fixed) | AC-Ile-Tyr-Xaa-Gly-Glu-Phe-NH2 |

| Ile (Fixed) | Ala, Cys, Asp... | Gly (Fixed) | Glu (Fixed) | Phe (Fixed) | AC-Ile-Xaa-Tyr-Gly-Glu-Phe-NH2 |

| Ala, Cys, Asp... | Tyr (Fixed) | Gly (Fixed) | Glu (Fixed) | Phe (Fixed) | AC-Xaa-Ile-Tyr-Gly-Glu-Phe-NH2 |

Biochemical and Biophysical Characterization Assays

Following synthesis, the peptide must be rigorously characterized to confirm its identity, purity, and suitability for downstream applications.

Quantitative Enzymatic Assays for Kinetic and Inhibition Studies

As a kinase substrate, AC-Ile-Tyr-Gly-Glu-Phe-NH2 is central to quantitative enzymatic assays designed to measure kinase activity and study inhibition. nih.govspringernature.comnih.gov These assays monitor the rate of phosphorylation of the peptide's tyrosine residue. nih.gov

Kinetic Studies: To determine the kinetic parameters of an enzyme for this substrate, a series of reactions are performed with a fixed enzyme concentration and varying concentrations of the peptide. jackwestin.com The initial reaction velocity (V₀) is measured at each substrate concentration. jackwestin.com These data are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax). teachmephysiology.comyoutube.compatsnap.com A lower Km value indicates a higher affinity of the enzyme for the peptide substrate. teachmephysiology.compatsnap.com

Inhibition Studies: The same assay setup can be used to screen for enzyme inhibitors. In this case, the reaction is performed at a fixed substrate concentration in the presence of varying concentrations of a potential inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting enzyme activity against inhibitor concentration. azurebiosystems.comresearchgate.netnih.govnih.gov

Table 3: Hypothetical Michaelis-Menten Kinetic Data for a Tyrosine Kinase with AC-Ile-Tyr-Gly-Glu-Phe-NH2

| Substrate Conc. [S] (µM) | Initial Velocity (V₀) (µM/min) |

|---|---|

| 5 | 0.24 |

| 10 | 0.45 |

| 20 | 0.75 |

| 40 | 1.11 |

| 80 | 1.50 |

| 160 | 1.76 |

| Calculated Parameters: Vmax = 2.0 µM/min, Km = 30 µM |

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

A combination of chromatographic and spectroscopic techniques is essential for confirming the successful synthesis of AC-Ile-Tyr-Gly-Glu-Phe-NH2.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for both the purification and purity analysis of synthetic peptides. lcms.czamericanpeptidesociety.orgharvardapparatus.com The peptide is separated from impurities based on its hydrophobicity. americanpeptidesociety.org A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. lcms.cz

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive confirmation of its identity. resolvemass.caspringernature.comnih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ub.eduresearchgate.net High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the elemental composition. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, NMR spectroscopy can be utilized. resolvemass.catricliniclabs.comspringernature.com One- and two-dimensional NMR experiments (like COSY, TOCSY, and NOESY) can be used to assign the resonances of all protons in the peptide and confirm the amino acid sequence and stereochemistry. nmims.eduyoutube.com It also provides information about the peptide's conformation in solution. resolvemass.canmims.edu

Table 4: Expected Analytical Data for AC-Ile-Tyr-Gly-Glu-Phe-NH2

| Analytical Method | Parameter | Expected Result |

|---|---|---|

| RP-HPLC | Purity | >95% (for most applications) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | ~669.32 g/mol |

| Amino Acid Analysis | Residue Ratio | Ile:Tyr:Gly:Glu:Phe ≈ 1:1:1:1:1 |

In Vitro Cellular Models for Functional Assessment

To assess the function and utility of AC-Ile-Tyr-Gly-Glu-Phe-NH2 in a more biologically relevant context, in vitro cellular models are employed. This often involves chemically modifying the peptide to include a reporter tag, such as a fluorescent dye. altabioscience.comcreative-peptides.comproteogenix.sciencesb-peptide.comlifetein.com

Fluorescently-labeled versions of the peptide (e.g., with FAM or TAMRA at the N-terminus) can be introduced into cells. sb-peptide.comlifetein.com These peptide probes can then be used to monitor the activity of specific intracellular kinases. proteogenix.science For instance, the phosphorylation of the peptide's tyrosine residue by an endogenous kinase can be detected using phospho-specific antibodies in techniques such as:

In-Cell Western Assays: This high-throughput method allows for the quantitative analysis of protein phosphorylation directly within fixed cells in a microplate format. azurebiosystems.com

Flow Cytometry: Cells can be treated with the fluorescent peptide, fixed, permeabilized, and then stained with a phospho-tyrosine specific antibody conjugated to a different fluorophore. The level of kinase activity can be quantified on a single-cell basis.

Fluorescence Microscopy: This technique allows for the visualization of where the kinase activity is occurring within the cell by observing the co-localization of the fluorescent peptide and the signal from a phospho-specific antibody. sb-peptide.com

These cellular assays provide valuable information on the peptide's performance as a substrate in a complex biological milieu and can be used to screen for inhibitors that are active in a cellular environment. nih.gov

Cell-Based Kinase Activity Assays

Cell-based kinase assays are essential for understanding how potential kinase inhibitors act on their targets within a physiologically relevant context. nih.gov These assays measure the activity of a target kinase, such as c-Src, within intact cells. When studying AC-Ile-Tyr-Gly-Glu-Phe-NH2, these assays are typically used to screen for inhibitors of c-Src by measuring the reduction in the peptide's phosphorylation.

Several formats for cell-based kinase assays are available. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. promega.com In this system, the ADP generated by c-Src is converted to ATP, which then drives a luciferase reaction, producing a light signal that is directly proportional to kinase activity. promega.com Another common approach involves antibody-based detection. tandfonline.com In these assays, cells are treated with a potential inhibitor, and the level of phosphorylation on a specific substrate is quantified using phospho-specific antibodies. tandfonline.com For example, the phosphorylation of AC-Ile-Tyr-Gly-Glu-Phe-NH2 or endogenous c-Src substrates can be measured in cell lysates using techniques like ELISA or homogeneous assays such as AlphaLISA, which use antibody-coated beads to generate a signal upon binding to the phosphorylated target. tandfonline.comrevvity.com

These assays are instrumental in determining the potency of inhibitory compounds, often expressed as an IC50 value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%.

Table 1: Representative IC50 Values for a Hypothetical c-Src Inhibitor (Compound X) Determined by Different Cell-Based Assays

| Assay Type | Principle | Target Readout | Hypothetical IC50 (nM) |

|---|---|---|---|

| ADP-Glo™ Assay | ATP to ADP conversion | Luminescence | 15.2 |

| AlphaLISA Assay | Antibody-based proximity | Chemiluminescence | 18.5 |

Assessment of Cellular Responses to Peptide Treatment

While AC-Ile-Tyr-Gly-Glu-Phe-NH2 is primarily a kinase substrate, its derivatives are often designed as inhibitors to modulate cellular processes. nih.gov Assessing the cellular responses to these peptide-based inhibitors is crucial for determining their therapeutic potential. Since c-Src is involved in signaling pathways that promote cell proliferation and motility, inhibitors targeting this kinase are expected to induce specific cellular changes. promega.com

A primary method for assessing cellular response is the cell viability assay. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium) assays measure the metabolic activity of cells, which correlates with the number of viable cells. A potent c-Src inhibitor would be expected to decrease the viability of cancer cells that rely on c-Src activity for survival.

Another critical cellular response is apoptosis, or programmed cell death. The induction of apoptosis by a peptide inhibitor can be quantified using several methods. Caspase activity assays measure the function of caspases, which are key proteases in the apoptotic cascade. Flow cytometry using Annexin V and propidium (B1200493) iodide staining can distinguish between healthy, apoptotic, and necrotic cells.

Furthermore, Western blot analysis is a powerful tool to confirm the mechanism of action of a peptide inhibitor within the cell. tandfonline.com By probing cell lysates with phospho-specific antibodies, researchers can verify that the inhibitor is reducing the phosphorylation of c-Src itself (autophosphorylation) and its downstream substrates, thereby confirming target engagement and pathway modulation. nih.gov

Table 2: Example of Cellular Response Profile for a c-Src Peptide Inhibitor in a Cancer Cell Line

| Assay | Parameter Measured | Endpoint | Result |

|---|---|---|---|

| MTT Assay | Cell Metabolic Activity | % Cell Viability | Decreased |

| Caspase-3/7 Assay | Apoptotic Enzyme Activity | Fold Increase in Activity | Increased |

| Western Blot | Protein Phosphorylation | p-Src (Tyr419) Levels | Decreased |

Preclinical Evaluation in Relevant Biological Systems

Development and Application of In Vivo Animal Models for Therapeutic Potential

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of novel drug candidates, including derivatives of AC-Ile-Tyr-Gly-Glu-Phe-NH2 designed as c-Src inhibitors. usbio.net The choice of animal model depends on the disease context. Given the role of c-Src in cancer, tumor xenograft models are commonly used. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the peptide inhibitor, and its efficacy is evaluated by monitoring tumor size, weight, and growth rate over time.

For diseases like osteoporosis, where c-Src inhibitors may also have therapeutic benefits, different animal models are required. nih.gov For instance, ovariectomized rat models are often used to mimic postmenopausal osteoporosis. In these studies, the efficacy of a peptide derivative would be assessed by measuring parameters such as bone mineral density (BMD), bone strength, and markers of bone turnover.

Biodistribution and Metabolic Stability Studies of Peptide Analogues

A significant challenge for peptide-based therapeutics is their typically poor metabolic stability and rapid clearance in vivo. mdpi.com Native peptides are quickly degraded by proteases. To overcome this, analogues of AC-Ile-Tyr-Gly-Glu-Phe-NH2 would need to be chemically modified to enhance their stability. mdpi.com Common strategies include:

N- and C-terminal modification: Capping the ends of the peptide (e.g., N-terminal acetylation and C-terminal amidation, as in the parent peptide) prevents degradation by exopeptidases.

D-amino acid substitution: Incorporating unnatural D-amino acids in place of natural L-amino acids can make peptide bonds resistant to cleavage by proteases.

Cyclization: Linking the peptide's N- and C-termini creates a cyclic structure that is sterically hindered and less accessible to proteases. mdpi.com

Metabolic stability is often first assessed in vitro by incubating the peptide analogue in plasma or liver microsomes and measuring its half-life. Promising candidates then move to in vivo studies.

Biodistribution studies determine where a peptide analogue accumulates in the body and how quickly it is cleared. These studies typically involve labeling the peptide with a radioactive isotope (e.g., Iodine-125 or a positron emitter for PET imaging) or a fluorescent tag. The labeled peptide is administered to an animal, and its distribution in various organs and tissues is monitored over time through imaging or by analyzing dissected tissues. This information is vital for understanding the peptide's pharmacokinetic profile and for identifying potential off-target accumulation.

Table 3: Comparison of In Vitro Metabolic Stability of AC-Ile-Tyr-Gly-Glu-Phe-NH2 and a Hypothetical Modified Analogue

| Compound | Modification | Plasma Half-life (t½) in minutes |

|---|---|---|

| Parent Peptide | None | < 5 |

Computational Chemistry and Molecular Modeling

Docking and Molecular Dynamics Simulations of Peptide-Enzyme Interactions

Computational methods provide powerful insights into how a peptide substrate or inhibitor interacts with its target enzyme at an atomic level. uniroma1.it Molecular docking is a technique used to predict the preferred orientation of one molecule (the peptide) when bound to a second (the c-Src kinase domain) to form a stable complex. The process involves placing the peptide in various positions and orientations within the kinase's active site and calculating a "docking score," which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the peptide-kinase complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a detailed view of its stability and conformational changes. mdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. uniroma1.it Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity by considering contributions from various forces. nih.gov This information is invaluable for the rational design of more potent and specific peptide-based inhibitors.

Table 4: Hypothetical Binding Free Energy Contributions for the AC-Ile-Tyr-Gly-Glu-Phe-NH2 and c-Src Kinase Interaction from an MM/GBSA Calculation

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | +35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -43.6 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis represents a computational and statistical methodology aimed at elucidating the relationship between the structural properties of a series of compounds and their biological activities. frontiersin.orgnih.gov By constructing mathematical models, QSAR studies can facilitate the prediction of the activity of novel molecules, thereby streamlining the drug discovery process and reducing the need for extensive experimental testing. frontiersin.org Although specific QSAR studies focusing exclusively on AC-Ile-tyr-gly-glu-phe-NH2 are not extensively detailed in publicly available research, the principles of this methodology can be applied to understand how structural modifications to this peptide and its derivatives might influence their biological efficacy.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. frontiersin.org A QSAR model is developed by first compiling a dataset of structurally related compounds with known biological activities. For AC-Ile-tyr-gly-glu-phe-NH2 and its derivatives, this would involve synthesizing a series of analogues with variations in the amino acid sequence, side chains, or terminal modifications, and then measuring their activity in a relevant biological assay.

Once the biological data is obtained, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized into:

Topological descriptors: These describe the connectivity and branching of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular size and shape.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the compound, which influences its ability to cross cell membranes.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. frontiersin.org

With the biological activity data and the calculated molecular descriptors, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the biological activity. nih.gov More advanced, non-linear methods, such as those based on machine learning (e.g., Random Forest, Support Vector Machines), are also increasingly utilized to capture more complex relationships. frontiersin.org

The predictive power of a QSAR model is rigorously evaluated through a process of validation. This typically involves dividing the initial dataset into a training set, used to build the model, and a test set, used to assess its predictive accuracy on compounds not included in the model development. frontiersin.org A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of AC-Ile-tyr-gly-glu-phe-NH2, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

To illustrate the application of QSAR to AC-Ile-tyr-gly-glu-phe-NH2 and its derivatives, a hypothetical study could be designed. The following interactive table represents the type of data that would be generated and analyzed in such a study. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), and the descriptors are hypothetical values for illustrative purposes.

| Compound | pIC50 | Molecular Weight | LogP | Polar Surface Area | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| AC-Ile-tyr-gly-glu-phe-NH2 | 6.5 | 784.8 | -1.2 | 230.5 | 8 | 10 |

| Derivative 1 | 7.2 | 798.9 | -0.9 | 235.1 | 8 | 10 |

| Derivative 2 | 6.1 | 770.8 | -1.5 | 225.9 | 7 | 9 |

| Derivative 3 | 7.5 | 812.9 | -0.7 | 240.3 | 9 | 11 |

| Derivative 4 | 5.9 | 756.8 | -1.8 | 220.7 | 7 | 9 |

In this hypothetical scenario, a QSAR model could be developed from a larger dataset of such derivatives. The resulting equation might reveal, for instance, that higher biological activity is positively correlated with increased molecular weight and LogP, and negatively correlated with the polar surface area. Such insights would provide valuable guidance for the rational design of novel and more potent analogues of AC-Ile-tyr-gly-glu-phe-NH2.

Translational Perspectives and Future Research Directions for Ac Ile Tyr Gly Glu Phe Nh2 Based Therapeutics

Potential Applications in Oncology: Targeting Aberrant Tyrosine Kinase Activity

The presence of a tyrosine residue in the AC-Ile-Tyr-Gly-Glu-Phe-NH2 sequence makes it a candidate for investigation as a modulator of tyrosine kinase activity. Aberrant tyrosine kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Peptides that can interact with the substrate-binding sites of tyrosine kinases offer a promising strategy for developing targeted cancer therapies.

Research into tetrapeptide tyrosine kinase inhibitors has demonstrated the feasibility of using short peptide sequences to interfere with kinase function. For instance, tetrapeptides have been designed to replace the natural tyrosine-containing substrates of kinases like p56(lck), thereby acting as competitive inhibitors nih.gov. The phenylalanine residue in AC-Ile-Tyr-Gly-Glu-Phe-NH2 could also play a crucial role. Studies on phenylalanine-based inactivators of kinases such as AKT have shown that this amino acid can serve as a scaffold for delivering an inactivating group to the kinase's active site nih.govacs.org.

Future research in this area could focus on:

Screening AC-Ile-Tyr-Gly-Glu-Phe-NH2 against a panel of cancer-associated tyrosine kinases. This would determine its inhibitory potency and selectivity.

Structural studies (e.g., X-ray crystallography or NMR) of the peptide bound to a target kinase. This would elucidate the molecular basis of its inhibitory activity and guide the design of more potent and selective derivatives.

Investigating the effects of the peptide on cancer cell lines with known tyrosine kinase dysregulation. This would provide insights into its potential as an anti-cancer agent.

| Research Focus | Rationale | Potential Outcome |

| Kinase Inhibition Screening | The Tyr residue suggests potential interaction with tyrosine kinases. | Identification of specific kinase targets and inhibitory profile. |

| Structural Biology | Understanding the binding mode is key to optimization. | Structure-activity relationships to guide lead optimization. |

| In Vitro Cancer Cell Line Studies | To validate the on-target effects in a biological context. | Assessment of anti-proliferative and pro-apoptotic activity. |

Explorations in Neurobiology and Neuropharmacology

The C-terminal sequence of the peptide, -Tyr-Gly-Glu-Phe-NH2, bears resemblance to endogenous neuropeptides and has been implicated in neuroprotective effects. A study identified a survival-promoting peptide in the conditioned medium of oxidatively stressed neuronal cell lines that contains a similar motif nih.gov. This suggests that AC-Ile-Tyr-Gly-Glu-Phe-NH2 could have therapeutic potential in neurological disorders characterized by neuronal cell death, such as Alzheimer's disease, Parkinson's disease, and stroke.

The presence of tyrosine and phenylalanine, which are precursors to neurotransmitters like dopamine and norepinephrine, further supports its potential role in neuropharmacology. Peptides containing these aromatic residues can sometimes cross the blood-brain barrier, a critical property for centrally acting drugs nih.gov.

Future research directions in neurobiology could include:

Evaluating the neuroprotective effects of AC-Ile-Tyr-Gly-Glu-Phe-NH2 in in vitro models of neuronal stress. This could involve exposing cultured neurons to toxins or oxidative stress and assessing the peptide's ability to enhance cell survival.

Investigating the peptide's ability to modulate neurotransmitter systems. This could be achieved through receptor binding assays and in vivo microdialysis studies in animal models.

Assessing the peptide's capacity to cross the blood-brain barrier. This could be studied using in vitro models of the BBB or by direct measurement of peptide levels in the cerebrospinal fluid of animal models following systemic administration.

Strategies for Developing Multifunctional Peptide Agents

The development of multifunctional peptides, which can simultaneously engage multiple targets or exhibit several pharmacological activities, is a growing area of interest in drug discovery technologynetworks.com. The AC-Ile-Tyr-Gly-Glu-Phe-NH2 sequence could serve as a scaffold for creating such agents. For example, it could be conjugated to other bioactive molecules, such as cytotoxic drugs for targeted cancer therapy or other neuropeptides to create novel therapeutics for complex neurological disorders.

Multimerization is another strategy to enhance the therapeutic potential of peptides mdpi.com. Creating dimeric or tetrameric versions of AC-Ile-Tyr-Gly-Glu-Phe-NH2 could increase its avidity for its biological targets, leading to enhanced potency.

Key strategies for developing multifunctional agents based on this peptide include:

Peptide-drug conjugates: Linking the peptide to a potent chemotherapeutic agent could allow for targeted delivery to cancer cells overexpressing a specific receptor that the peptide binds to mdpi.com.

Fusion peptides: Combining the AC-Ile-Tyr-Gly-Glu-Phe-NH2 sequence with another peptide that has a complementary activity could result in a synergistic therapeutic effect.

Peptide dendrimers: Constructing branched, multivalent structures of the peptide could enhance its biological activity and improve its pharmacokinetic properties mdpi.com.

| Strategy | Description | Potential Advantage |

| Peptide-Drug Conjugation | Covalently linking the peptide to a cytotoxic drug. | Targeted delivery of the drug to specific cells, reducing systemic toxicity. |

| Fusion Peptides | Genetically or chemically linking two or more peptides. | Synergistic or additive effects from engaging multiple targets or pathways. |

| Multimerization/Dendrimers | Creating molecules with multiple copies of the peptide. | Increased avidity and potency, potentially improved pharmacokinetic profile. |

Overcoming Challenges in Peptide Drug Development and Delivery

Despite their therapeutic promise, peptides face several challenges in drug development, including poor metabolic stability, rapid clearance, and low oral bioavailability conceptlifesciences.comresearchgate.net. The AC-Ile-Tyr-Gly-Glu-Phe-NH2 peptide is likely to be susceptible to degradation by proteases in the body.

Several strategies can be employed to overcome these limitations:

Chemical Modifications: Incorporating unnatural amino acids, cyclizing the peptide, or modifying the peptide backbone can enhance stability against enzymatic degradation nih.gov.

Formulation Strategies: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and facilitate its delivery to the target site nih.gov.

Alternative Routes of Administration: Non-invasive delivery routes such as nasal, pulmonary, or transdermal administration are being explored for peptides to bypass the harsh environment of the gastrointestinal tract and first-pass metabolism nih.govconsensus.app.

| Challenge | Mitigation Strategy |

| Enzymatic Degradation | Introduction of D-amino acids, cyclization, N- or C-terminal modifications. |

| Rapid Renal Clearance | PEGylation, conjugation to albumin or other large molecules. |

| Poor Cell Permeability | Incorporation of cell-penetrating peptide sequences, lipidation. |

| Low Oral Bioavailability | Use of permeation enhancers, formulation in protective carriers. |

Identification of Novel Biological Targets and Mechanistic Pathways for Future Research

A key area of future research for AC-Ile-Tyr-Gly-Glu-Phe-NH2 will be the identification of its specific biological targets and the elucidation of its mechanism of action. High-throughput screening of peptide libraries against various biological targets is a powerful approach for target identification gencefebio.com. Computational methods, such as molecular docking and molecular dynamics simulations, can also be used to predict potential binding partners and guide experimental studies mdpi.com.

Once a primary target is identified, further research will be needed to understand the downstream signaling pathways that are modulated by the peptide. This could involve techniques such as transcriptomics, proteomics, and phosphoproteomics to obtain a global view of the cellular response to peptide treatment.

Future research should focus on:

Target Deconvolution: Utilizing techniques like affinity chromatography, yeast two-hybrid screening, or phage display to identify the direct binding partners of the peptide.

Pathway Analysis: Employing systems biology approaches to map the signaling networks affected by the peptide.

Phenotypic Screening: Using high-content imaging and other cell-based assays to identify novel cellular functions of the peptide.

The exploration of AC-Ile-Tyr-Gly-Glu-Phe-NH2 holds considerable promise for the development of novel therapeutics. A multidisciplinary approach, combining medicinal chemistry, pharmacology, and molecular biology, will be essential to unlock its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.